molecular formula C18H21BFNO4S B2373262 2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide CAS No. 1637249-14-9

2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide

Cat. No.: B2373262
CAS No.: 1637249-14-9
M. Wt: 377.24
InChI Key: QYHBLKHPJMAUNA-UHFFFAOYSA-N
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Description

“2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide” is an important boric acid derivative . It is obtained by a two-step substitution reaction . The compound has a molecular formula of C12H17BFNO4S and a molecular weight of 301.1420832 .


Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through the molecular electrostatic potential and frontier molecular orbitals of the compound . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide is used as a boric acid ester intermediate with benzene rings in chemical synthesis. Huang et al. (2021) detailed the synthesis of similar compounds through a three-step substitution reaction, confirming their structures via FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT) analyses (Huang et al., 2021).

Molecular Conformation and Properties

  • These compounds, including this compound, undergo detailed conformational analysis. The molecular structures optimized by DFT are consistent with crystal structures determined by X-ray diffraction. This research reveals important physicochemical properties of these compounds, such as molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Potential in Medical Applications

  • Derivatives of benzenesulfonamide, similar to this compound, have been explored for their medical applications. For example, Hashimoto et al. (2002) synthesized derivatives that effectively inhibit cyclooxygenase-2 (COX-2), a critical enzyme in inflammation and pain. These compounds, including those with a fluorine atom, showed promise in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Boronate Ester Group Analysis

  • Westcott et al. (2004) explored a sulfanilamide derivative containing a boronate ester group, which is structurally related to this compound. This study focused on the crystallization and molecular structure of such compounds, enhancing understanding of their chemical behavior and potential applications (Westcott et al., 2004).

Chemical Sensing and Detection

  • Benzenesulfonamide derivatives have been investigated for their utility in chemical sensing and detection. Fu et al. (2016) developed organic thin-film fluorescence probes using boron ester groups, similar to those in this compound, for detecting hydrogen peroxide vapor. This highlights the potential of such compounds in sensitive and rapid detection applications (Fu et al., 2016).

Properties

IUPAC Name

2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BFNO4S/c1-17(2)18(3,4)25-19(24-17)13-9-11-14(12-10-13)21-26(22,23)16-8-6-5-7-15(16)20/h5-12,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHBLKHPJMAUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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